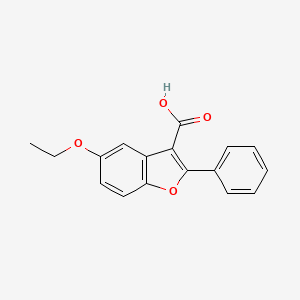

5-Ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Description

5-Ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative characterized by a benzofuran core substituted with an ethoxy group at position 5, a phenyl group at position 2, and a carboxylic acid at position 2. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications to optimize physicochemical properties or biological activity. It is commercially available for research purposes, as noted in supplier catalogs like CymitQuimica .

Properties

IUPAC Name |

5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-20-12-8-9-14-13(10-12)15(17(18)19)16(21-14)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFWYSGPOFMEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357586 | |

| Record name | 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300674-08-2 | |

| Record name | 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the aromatic ring or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or other substituents .

Scientific Research Applications

5-Ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid involves its interaction with various molecular targets. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the functional groups present on the benzofuran ring .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular weight calculated based on formula C₁₇H₁₄O₄.

Key Findings:

Substituent Effects on Solubility and Reactivity: The methoxy analog (5-methoxy-2-phenylbenzofuran-3-carboxylic acid) exhibits higher aqueous solubility than the ethoxy derivative due to reduced hydrophobicity of the smaller methoxy group .

Functional Group Modifications: Replacing the carboxylic acid with an ester (e.g., 5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate) improves cell membrane permeability but requires hydrolysis for activation .

Impact of Halogenation :

- The 3-chlorobenzyloxy substituent in 5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate increases lipophilicity, which may enhance binding to hydrophobic targets .

Steric and Electronic Effects :

- Ethoxy and methoxy groups at position 5 act as electron-donating groups, influencing the electronic density of the benzofuran core and its interaction with biological targets .

Research Implications

- Position 5 modifications (ethoxy, methoxy, cyanomethoxy) allow tuning of electronic and steric properties.

- Position 3 functionalization (carboxylic acid, ester, carboxamide) impacts bioavailability and metabolic pathways.

Biological Activity

5-Ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its effects on various biological systems, supported by relevant data and case studies.

This compound exhibits significant interactions with various enzymes and proteins, notably cytochrome P450 enzymes. These interactions can lead to both inhibition and activation of metabolic pathways, influencing drug metabolism and other physiological processes.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme | Interaction Type | Effect on Metabolism |

|---|---|---|

| CYP1A2 | Inhibition | Decreased metabolism of substrates |

| CYP3A4 | Activation | Increased metabolism of drugs |

The compound's mode of action involves binding to specific receptors and enzymes, leading to modulation of cellular signaling pathways. Notably, it has been shown to influence the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound affects gene expression and cellular metabolism through:

- Binding Interactions : It binds to cell surface receptors, triggering downstream signaling events.

- Enzyme Modulation : It alters the activity of key metabolic enzymes.

Cellular Effects

Research indicates that this compound can modulate various cellular functions, including apoptosis and cell cycle regulation. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through caspase activation .

Table 2: Apoptotic Induction in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Caspase-3 activation |

| MDA-MB-231 | 4.8 | Cell cycle arrest at G1 phase |

Dosage Effects in Animal Models

The biological activity of this compound varies significantly with dosage. Studies in animal models have shown that low doses exhibit minimal toxicity while effectively modulating specific biochemical pathways. Conversely, higher doses may lead to adverse effects.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Factors such as bioavailability and stability are critical for its therapeutic application. Preliminary data suggest that environmental conditions, such as temperature and storage methods, can affect its stability.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

- Metabolic Disorders : Its interaction with cytochrome P450 suggests potential applications in managing metabolic disorders by influencing drug metabolism.

Q & A

Q. What are the common synthetic routes for preparing benzofuran-3-carboxylic acid derivatives, and how can they be adapted for 5-Ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid?

- Methodological Answer : Benzofuran derivatives are typically synthesized via cyclization reactions or [3,3]-sigmatropic rearrangements. For example, substituted benzofurans can be prepared using NaH in THF to deprotonate phenolic intermediates, followed by alkylation or arylation . To synthesize this compound, a multi-step approach may involve:

Ethoxy group introduction : Ethylation of a hydroxyl precursor using ethyl bromide under basic conditions.

Benzofuran ring formation : Cyclization via acid-catalyzed or base-mediated pathways.

Carboxylic acid functionalization : Oxidation of a methyl or alcohol group at the 3-position using KMnO₄ or CrO₃.

Critical parameters include reaction temperature (0–60°C), solvent polarity (e.g., THF vs. DMF), and stoichiometry of reagents like NaH (1.0–1.2 equiv) .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Ethoxy protons appear as a quartet (δ 1.3–1.5 ppm) and triplet (δ 3.4–4.0 ppm). Aromatic protons from the phenyl and benzofuran rings show splitting patterns between δ 6.5–8.0 ppm.

- ¹³C NMR : The carboxylic acid carbon resonates at δ 165–175 ppm.

- X-ray Crystallography : Single-crystal analysis provides bond lengths and angles (e.g., C-O bond in ethoxy group: ~1.42 Å; benzofuran ring planarity) .

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) should match the theoretical molecular weight (e.g., calculated for C₁₇H₁₄O₄: 290.08 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing substituted benzofuran derivatives?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or anomalous IR stretches) may arise from tautomerism, impurities, or stereochemical effects. Strategies include:

- Variable Temperature NMR : To detect dynamic processes like keto-enol tautomerism.

- Isotopic Labeling : Use of deuterated solvents or ¹³C-labeled reagents to simplify spectra.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts or IR frequencies for comparison .

- Crystallographic Validation : Single-crystal X-ray diffraction to unambiguously assign substituent positions .

Q. What strategies are employed to study the structure-activity relationships (SAR) of benzofuran derivatives in pharmacological applications?

- Methodological Answer : SAR studies require systematic modification of substituents and biological testing:

- Functional Group Variation : Synthesize analogs with altered ethoxy, phenyl, or carboxylic acid groups (e.g., replacing ethoxy with methoxy or halogens).

- Biological Assays :

- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains.

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination).

- Computational Docking : Molecular docking into target proteins (e.g., COX-2 or HIV protease) to predict binding affinities .

- Data Correlation : Use regression models to link substituent electronic parameters (Hammett σ) with bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.